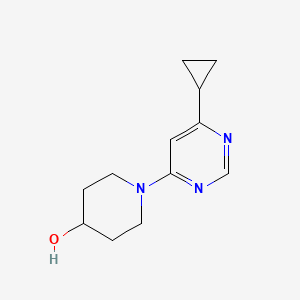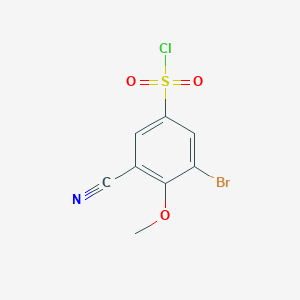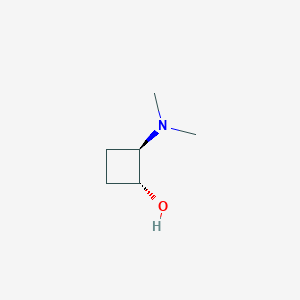![molecular formula C9H16O3S B1485797 (3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol CAS No. 2166491-60-5](/img/structure/B1485797.png)
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol
Overview
Description
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol, also known as 4-methylthio-3-hydroxybutanoic acid (MTHB), is a naturally occurring, non-protein amino acid that is found in various organisms, including humans. MTHB is involved in a variety of physiological and biochemical processes, including energy metabolism, neurotransmitter synthesis, and stress response. In addition, MTHB has been studied for its potential therapeutic applications in the treatment of various diseases, including diabetes, obesity, and cancer.
Scientific Research Applications
Bioisosteric Replacements for Thioesters or Benzyl Sulfides
(3R,4R)-4-[(2-methyloxolan-3-yl)sulfanyl]oxolan-3-ol has been explored as a promising novel bioisosteric replacement for thioesters or benzyl sulfides. Lithium-catalyzed thiol alkylation with tertiary and secondary alcohols facilitates the synthesis of 3-sulfanyl-oxetanes, presenting them as valuable motifs in new chemical spaces. These compounds share similar shape and electronic properties with thioesters, suggesting their potential incorporation into drug discovery efforts due to their physicochemical attributes (Croft et al., 2017).
Wine Aroma and Chiral Analysis
This chemical has also been identified in wine, where its enantiomeric distribution was studied for impacts on wine aroma. The chiral gas chromatography-mass spectrometry technique revealed correlations between specific enantiomers and the concentrations of related sulfur-containing compounds in wines, highlighting the significance of chirality on the sensory properties of wine (Wang et al., 2021).
Cyclization to Oxetanes
Research on intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes provides insights into synthetic pathways that could lead to this compound. These studies suggest that specific conditions favor the formation of oxetanes as main products, potentially offering routes for the synthesis of related compounds (MuraiAkio et al., 1977).
Chemiluminescence from Sulfanyl-substituted Compounds
The synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including studies on their thermal stability and light emission properties, indicate the potential of this compound derivatives for applications in chemiluminescent probes or materials (Watanabe et al., 2010).
properties
IUPAC Name |
(3R,4R)-4-(2-methyloxolan-3-yl)sulfanyloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c1-6-8(2-3-12-6)13-9-5-11-4-7(9)10/h6-10H,2-5H2,1H3/t6?,7-,8?,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIWFOOVYZMDSW-SRKTWWLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(CCO1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1485716.png)

![5-Methyl-2-[(3,3,3-trifluoro-2-hydroxypropyl)sulfanyl]pyrimidin-4-ol](/img/structure/B1485719.png)






![1-{[(Benzyloxy)amino]methyl}cyclobutan-1-ol](/img/structure/B1485731.png)
![trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485732.png)

![trans-2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485734.png)
![trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485736.png)